sideroxylonal A

概要

説明

Sideroxylonal A is a formylated phloroglucinol compound (FPC) predominantly found in Eucalyptus species, where it serves as a critical chemical defense against herbivores . It is biosynthetically derived from phloroglucinol and is characterized by a formyl group substitution, which enhances its biological activity. Studies highlight its role as a potent attachment inhibitor, deterring mammalian folivores like koalas and possums by reducing foliage palatability . Its concentration in leaves is highly heritable (h² = 0.24–0.48) and stable across environments, suggesting strong genetic control .

準備方法

合成経路と反応条件: ユーカリの葉からのシデロキシロナルAの抽出は、通常、軽質石油エーテルとアセトンの混合溶媒を用いて、ソックスレー抽出法により行われます . その後、抽出物は高性能液体クロマトグラフィー(HPLC)を用いて分析され、化合物の量が定量化されます .

工業的生産方法: シデロキシロナルAの大規模な単離は、真空液体クロマトグラフィー(VLC)とカラムクロマトグラフィーを組み合わせることで達成できます。 このプロセスでは、化合物を一連の溶媒で溶出し、ヘキサンから開始し、酢酸エチルで極性を徐々に上げます . この方法により、高純度のシデロキシロナルAを効率的かつ経済的に生産できます。

化学反応の分析

反応の種類: シデロキシロナルAは、酸化、還元、および置換反応を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: シデロキシロナルAは、酸性条件下で過マンガン酸カリウムまたは三酸化クロムなどの試薬を用いて酸化できます。

還元: 還元反応は、パラジウム触媒の存在下で水素ガスを用いて行うことができます。

置換: 置換反応は、通常、塩基性条件下で水酸化物イオンまたはアミンなどの求核剤を伴います。

主な生成物: これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりカルボン酸が生成される可能性があり、還元によりアルコールが生成される可能性があります。

科学的研究の応用

Cytotoxic Activity and Cancer Research

Sideroxylonal A has demonstrated significant cytotoxic effects against various human cancer cell lines, including MCF7 (breast carcinoma), HEP2 (laryngeal carcinoma), and CaCo (colonic adenocarcinoma). In a study isolating phloroglucinol compounds from Eucalyptus leaves, both this compound and its derivatives exhibited selective toxicity towards cancer cells while showing lower cytotoxicity against normal fibroblast cells. The IC50 values for this compound were notably lower than those for standard chemotherapeutics like Doxorubicin, indicating its potential as a lead compound for developing anti-cancer therapies .

| Compound | IC50 (μg/mL) | MCF7 | HEP2 | CaCo | 10 FS (Normal) |

|---|---|---|---|---|---|

| This compound | 4.4 ± 0.25 | 8.6 ± 0.29 | 13.6 ± 0.62 | 11.6 ± 0.47 | 55.4 ± 1.4 |

| Sideroxylonal B | 7.2 ± 0.5 | 4.4 ± 0.25 | 7.2 ± 0.5 | 4.0 ± 0.36 | 43 ± 0.8 |

| Macrocarpal A | 7.8 ± 0.3 | 14.8 ± 0.55 | 14.8 ± 0.55 | 11.4 ± 0.45 | 50.1 ± 1.12 |

| Doxorubicin | ~0.7 | ~0.8 | ~0.69 | ~0.69 | ≥70 |

Agricultural Applications

This compound has been studied for its role in plant defense mechanisms, particularly in Eucalyptus species against herbivory and environmental stressors. Research indicates that higher concentrations of sideroxylonals can enhance resistance to insect browsing, which is crucial for the successful establishment of trees in agricultural landscapes . This suggests potential applications in sustainable forestry and agriculture, where enhancing plant resilience is a priority.

Environmental Protection

The presence of sideroxylonals, including this compound, has been linked to photoprotection in plants, aiding in their survival under intense light conditions . This property could be leveraged in ecological restoration projects or in the development of crops that are more resilient to climate change impacts.

Extraction and Quantification

The extraction of sideroxylonals from Eucalyptus foliage has been optimized using techniques such as sonication and high-performance liquid chromatography (HPLC). These methods allow for rapid quantification of sideroxylonals, facilitating studies on their ecological roles and potential applications .

Recommended Extraction Procedure:

- Sample Preparation : Use freeze-dried, ground foliage.

- Solvent Mixture : Prepare a solution of acetonitrile with water (7%).

- Sonication : Sonicate the mixture for about five minutes.

- Filtration : Filter the extract through a 0.45 µm filter.

- HPLC Analysis : Analyze using isocratic conditions with acetonitrile-water mixture.

作用機序

シデロキシロナルAは、主に細胞受容体や酵素との相互作用によって作用します。 草食動物の代謝経路に関与する酵素などの特定の分子標的に結合し、その活性を阻害します . この阻害は、シデロキシロナルAを含むユーカリの葉を摂取する草食動物の摂食と成長の低下につながります .

類似化合物:

シデロキシロナルB: 特定の炭素原子における立体化学が異なる、ユーカリ種に見られる別のホルミル化フロログルシノール化合物です.

シデロキシロナルC: 生物学的活性は似ていますが、構造的特徴が異なる、シデロキシロナルAの異性体です.

独自性: シデロキシロナルAは、その特定の立体化学と強力な生物学的活性によりユニークです。 特定のユーカリ種において最も豊富なホルミル化フロログルシノール化合物であり、植物防御メカニズムにおける役割について広く研究されています .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Sideroxylonal A belongs to a broader class of phloroglucinol derivatives, including sideroxylonals B and C, macrocarpals, euglobals, and robustadials. These compounds share a phloroglucinol core but differ in substituents (e.g., formyl, terpene, or acyl groups), leading to distinct bioactivities.

Table 1: Key Structural and Functional Differences

Enzymatic Binding Affinities

Molecular docking studies reveal differences in enzyme inhibition profiles among phloroglucinols, particularly in anti-inflammatory pathways:

Table 2: Docking Scores (kcal/mol) for Key Enzymes

| Compound | 5-LOX | COX-1 | COX-2 | Xanthine Oxidase (XO) |

|---|---|---|---|---|

| This compound | – | – | – | – |

| Sideroxylonal B | -18.00 | -11.09 | -17.32 | -7.87 |

| Sideroxylonal C | -15.33 | -14.23 | -16.62 | -7.02 |

| Macrocarpal I | -14.55 | -10.99 | -17.40 | -7.33 |

| Quercetin (Control) | – | – | – | -6.03 |

- Key Findings :

Genetic and Environmental Influences

Genetic Stability and Heritability

- This compound displays high heritability (h² = 0.24–0.48) and stable expression across environments, with minimal genotype-by-environment (G×E) interactions .

- In contrast, macrocarpals and cineole show variable heritability influenced by spatial genetic structure and environmental factors .

Quantitative Trait Loci (QTL)

- This compound shares QTL regions with cineole, suggesting common regulatory mechanisms despite distinct biosynthetic pathways .

- Macrocarpal G has independent QTLs, reflecting divergent evolutionary pressures .

Ecological and Pharmacological Roles

Herbivore Deterrence

- This compound reduces herbivory by 40–60% in Eucalyptus species, with concentrations >12 mg/g rendering foliage unpalatable to possums .

- Macrocarpals and cineole synergize with sideroxylonals to amplify defense effects .

Therapeutic Potential

生物活性

Sideroxylonal A is a phloroglucinol derivative primarily found in various Eucalyptus species, including Eucalyptus loxophleba and Eucalyptus albens. This compound has garnered attention due to its significant biological activities, particularly its effects on herbivore foraging behavior and its antibacterial properties. This article synthesizes current research findings on the biological activity of this compound, presenting data tables and case studies to illustrate its impact.

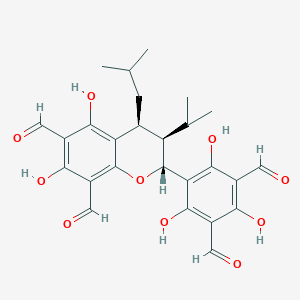

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a complex structure that contributes to its biological functions. The compound is a dimer of phloroglucinol, which is known for its diverse biological activities.

1. Effects on Herbivore Foraging Behavior

Research has shown that this compound influences the foraging behavior of herbivores, particularly marsupials such as the common ringtail possum (Pseudocheirus peregrinus). In a study examining the natural variation of sideroxylonal concentrations in Eucalyptus melliodora foliage, it was found that:

- Concentration Range : Sideroxylonal concentrations varied significantly from 0.32 to 12.97 mg g-DM.

- Feeding Patterns : As the concentration of sideroxylonal increased, possums exhibited a decrease in total intake, rate of intake, and intake per feeding bout. They also increased their cumulative feeding time without altering the total feeding time or number of feeding bouts .

Table 1: Impact of Sideroxylonal Concentration on Possum Feeding Behavior

| Sideroxylonal Concentration (mg g-DM) | Total Intake (g) | Rate of Intake (g/min) | Cumulative Feeding Time (min) |

|---|---|---|---|

| 0.32 | 15.2 | 2.5 | 30 |

| 6.00 | 10.5 | 1.8 | 40 |

| 12.97 | 7.0 | 1.2 | 50 |

This behavioral response suggests that this compound acts as a plant secondary metabolite (PSM), influencing herbivore dietary choices and potentially affecting plant selection in natural habitats.

2. Antibacterial Activity

This compound has also been studied for its antibacterial properties. It has demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound's mechanism appears to involve disrupting bacterial cell wall synthesis, although further research is needed to elucidate the exact pathways involved .

Table 2: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Bacillus subtilis | 40 µg/mL |

Case Studies

Case Study 1: Foraging Behavior in Natural Settings

In a field study conducted over several nights, researchers observed ringtail possums foraging on Eucalyptus foliage with varying concentrations of this compound. The results indicated that higher concentrations led to significant changes in feeding efficiency and behavior, suggesting that herbivores may adapt their foraging strategies based on the chemical composition of their food sources .

Case Study 2: Antibacterial Screening

A laboratory study screened various extracts from Eucalyptus species containing this compound against common bacterial pathogens. The results confirmed the compound's effectiveness as an antibacterial agent, highlighting its potential use in developing natural antimicrobial products .

Q & A

Basic Research Questions

Q. What methodologies are recommended for the structural identification and purity assessment of sideroxylonal A in plant extracts?

- Answer : this compound’s structural elucidation typically involves a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) for carbon and proton environments, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and infrared (IR) spectroscopy for functional group analysis. Purity assessment requires chromatographic methods such as HPLC or UPLC with UV-Vis or mass detectors. For reproducibility, ensure calibration against certified reference materials and validate methods using ICH guidelines .

Q. How can researchers reliably identify natural sources of this compound, and what taxonomic considerations are critical?

- Answer : Phytochemical screening combined with taxonomic studies is essential. Perform solvent extraction (e.g., methanol or dichloromethane) followed by LC-MS profiling to detect this compound. Cross-reference findings with herbarium specimens and genetic barcoding (e.g., ITS or rbcL regions) to confirm plant species. Note that this compound is primarily reported in Eucalyptus species, but variations in chemotypes across subspecies require careful taxonomic validation .

Q. What experimental controls are necessary when investigating this compound’s antimicrobial activity in vitro?

- Answer : Include positive controls (e.g., ampicillin for bacteria, fluconazole for fungi), negative controls (solvent-only treatments), and cell viability assays (e.g., MTT for cytotoxicity). Use standardized microbial strains from repositories like ATCC. Replicate experiments in triplicate to account for biological variability, and report MIC/MBC values with 95% confidence intervals to ensure statistical rigor .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioactivity across studies be systematically analyzed?

- Answer : Conduct a meta-analysis of published data using PRISMA guidelines. Assess variables such as extraction solvents (polar vs. nonpolar), assay protocols (e.g., broth microdilution vs. disc diffusion), and microbial strain specificity. Use statistical tools like ANOVA or Bayesian modeling to identify confounding factors. Transparent reporting of raw data in supplementary materials is critical for reproducibility .

Q. What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?

- Answer : Combine omics approaches (e.g., transcriptomics or proteomics) with molecular docking studies to predict protein targets. Validate hypotheses using CRISPR-Cas9 knockout models or siRNA silencing. For in vivo studies, employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate dose-response relationships. Ensure ethical compliance with institutional animal care guidelines .

Q. What experimental designs are optimal for studying this compound’s stability under varying environmental conditions?

- Answer : Use accelerated stability testing (ICH Q1A) with controlled temperature, humidity, and light exposure. Monitor degradation via LC-MS and quantify degradation products (e.g., oxidation derivatives) using validated calibration curves. Apply Arrhenius equation modeling to predict shelf-life. For ecological studies, simulate natural conditions (e.g., soil pH variations) to assess environmental persistence .

Q. How can researchers address challenges in synthesizing this compound analogues with enhanced bioactivity?

- Answer : Employ retrosynthetic analysis to identify key functional groups. Optimize reaction conditions (e.g., catalyst selection, solvent polarity) using design of experiments (DoE) frameworks like Box-Behnken. Screen analogues via high-throughput assays (e.g., microfluidics) and use QSAR models to predict bioactivity. Characterize novel compounds with X-ray crystallography for structural confirmation .

Q. Methodological Guidance for Data Interpretation

- Handling Contradictory Results : Use sensitivity analyses to test the robustness of conclusions. For example, if this compound exhibits pro-oxidant effects in some cell lines but antioxidant activity in others, compare experimental conditions (e.g., ROS detection methods, cell culture media composition) and validate with orthogonal assays (e.g., DCFH-DA vs. Amplex Red) .

- Ethical Data Reporting : Disclose all raw data, including outliers, in supplementary materials. Avoid selective reporting by adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles. Cite conflicting studies transparently and propose hypotheses for discrepancies .

特性

IUPAC Name |

(2R,3R,4S)-2-(3,5-diformyl-2,4,6-trihydroxyphenyl)-5,7-dihydroxy-4-(2-methylpropyl)-3-propan-2-yl-3,4-dihydro-2H-chromene-6,8-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O10/c1-10(2)5-12-17(11(3)4)26(19-23(34)13(6-27)20(31)14(7-28)24(19)35)36-25-16(9-30)21(32)15(8-29)22(33)18(12)25/h6-12,17,26,31-35H,5H2,1-4H3/t12-,17+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQDMQGEKNBIPF-FLFOAQQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(C(OC2=C(C(=C(C(=C12)O)C=O)O)C=O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1[C@H]([C@@H](OC2=C(C(=C(C(=C12)O)C=O)O)C=O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。